3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide
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Overview
Description
3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide, also known as A-84, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide is believed to exert its effects through its interaction with the sigma-1 receptor. It has been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, and to enhance the survival of neurons in vitro.
Biochemical and Physiological Effects:
3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of intracellular calcium levels, the inhibition of oxidative stress, and the regulation of gene expression. It has also been shown to enhance the activity of various enzymes, including choline acetyltransferase and tyrosine hydroxylase.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, one limitation of using 3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide is its relatively low selectivity, which can make it difficult to tease apart the specific effects of the compound from those of other compounds that may be present in the system being studied.
Future Directions
There are several potential future directions for research on 3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide, including further studies on its mechanism of action, its potential applications in the treatment of various neurological disorders, and the development of more selective compounds that target the sigma-1 receptor. Additionally, future research could focus on the development of novel methods for synthesizing 3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide and other isoxazolecarboxamides, as well as the optimization of existing synthesis methods to improve yield and purity.
Synthesis Methods
The synthesis of 3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide involves several steps, including the reaction of 2-methyl-2-butene with hydroxylamine to form 2-methyl-2-butene oxime, which is then reacted with ethyl chloroacetate to form ethyl 2-methyl-2-butenoate. The resulting product is then reacted with piperidine to form 2-(1-piperidinyl)ethyl 2-methyl-2-butenoate, which is then reacted with isoxazole-5-carboxylic acid to form 3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide.
Scientific Research Applications
3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide has been used extensively in scientific research for its potential applications in the study of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have a high affinity for the sigma-1 receptor, which is believed to play a role in the regulation of neurotransmitter release and neuronal survival.
properties
IUPAC Name |
3-ethyl-5-methyl-N-(2-piperidin-1-ylethyl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-3-12-13(11(2)19-16-12)14(18)15-7-10-17-8-5-4-6-9-17/h3-10H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKJKXRAONYFEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NCCN2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-5-methyl-N-[2-(piperidin-1-yl)ethyl]-1,2-oxazole-4-carboxamide |
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